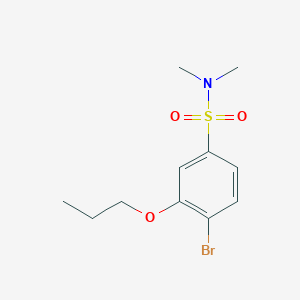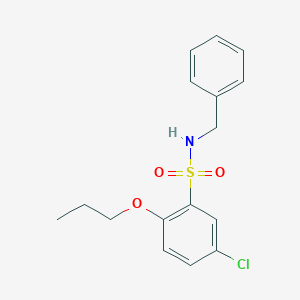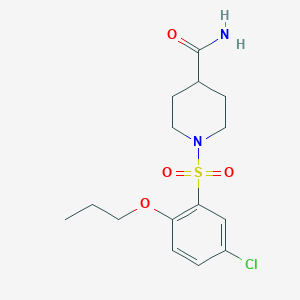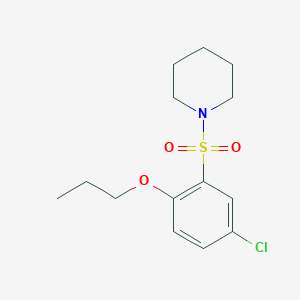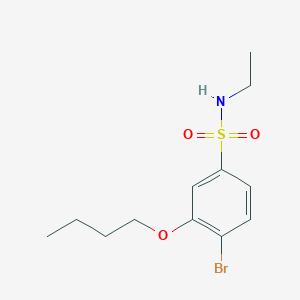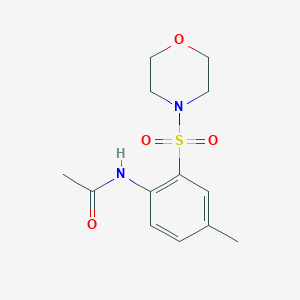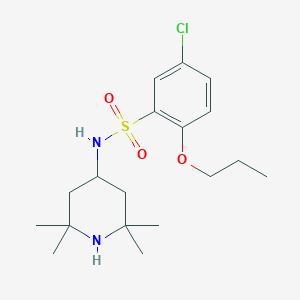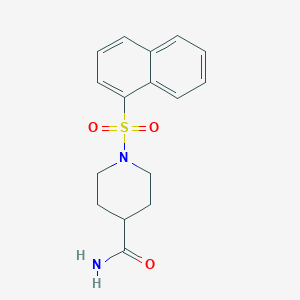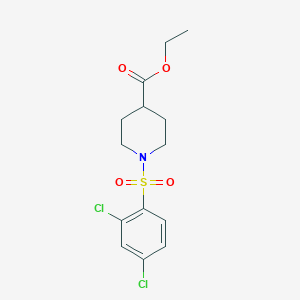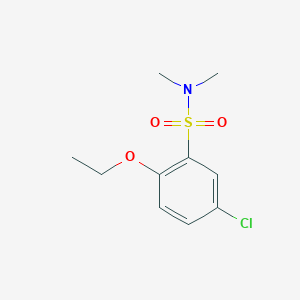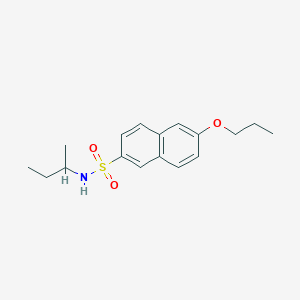
N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound can also inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects:
N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide has been shown to have various biochemical and physiological effects. The compound can induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. It can also inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation. Additionally, N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide has been shown to have fluorescent properties, making it useful for the detection of metal ions in biological samples.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide in lab experiments is its potent anticancer activity against various cancer cells. Additionally, the compound has fluorescent properties, making it useful for the detection of metal ions in biological samples. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide. One of the significant areas of research is the development of new drugs for the treatment of cancer. Further studies are needed to understand the mechanism of action of the compound fully. Additionally, the use of N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide as a fluorescent probe for the detection of metal ions in biological samples can be further explored. Furthermore, studies can be conducted to evaluate the potential use of the compound as an anti-inflammatory agent.
Synthesis Methods
The synthesis of N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide can be achieved using various methods. One of the commonly used methods involves the reaction of 6-propoxy-2-naphthalenesulfonyl chloride with butan-2-amine in the presence of a base. The reaction leads to the formation of N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide as a white solid. Other methods involve the use of different amines or sulfonamides to produce the desired compound.
Scientific Research Applications
N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide has been extensively studied for its potential applications in various fields. One of the significant research areas is the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cells, including breast, lung, and colon cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, N-(butan-2-yl)-6-propoxynaphthalene-2-sulfonamide has been studied for its use as a fluorescent probe for the detection of metal ions in biological samples.
properties
Molecular Formula |
C17H23NO3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-butan-2-yl-6-propoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-4-10-21-16-8-6-15-12-17(9-7-14(15)11-16)22(19,20)18-13(3)5-2/h6-9,11-13,18H,4-5,10H2,1-3H3 |
InChI Key |
JTPCRUFRCVOTSP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(C)CC |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



